Acetobromolactose
Description
Historical Perspectives on the Discovery and Initial Synthesis of Acetobromolactose
The conceptual origins of this compound synthesis are rooted in the pioneering work of Wilhelm Koenigs and Edward Knorr. Their development of the Koenigs-Knorr reaction, one of the oldest and most significant glycosylation methods, laid the groundwork for carbohydrate chemistry. wikipedia.org In its original form, the reaction involved treating acetobromoglucose, a monosaccharide derivative, with an alcohol in the presence of silver carbonate to form a glycoside. wikipedia.org
The principles of this reaction were subsequently extended to more complex sugars. The initial synthesis of this compound, or α-acetobromolactose, involves the treatment of per-O-acetylated lactose (B1674315) with a solution of hydrobromic acid in acetic acid. mdpi.comresearchgate.netinrs.cauqam.ca This process replaces the anomeric hydroxyl group of the lactose derivative with a bromine atom, yielding the reactive glycosyl bromide. The crude product is often recrystallized to achieve purity. googleapis.com This method remains a standard procedure for preparing this essential carbohydrate building block. mdpi.comresearchgate.netinrs.ca
The Foundational Role of this compound as a Glycosyl Donor in Carbohydrate Chemistry
In chemical glycosylation, a glycosyl donor is a carbohydrate that contains a leaving group at the anomeric position and reacts with a glycosyl acceptor (typically an alcohol or another sugar with a free hydroxyl group) to form a new glycosidic bond. wikipedia.org this compound is a classic example of a glycosyl donor, with bromide serving as the anomeric leaving group. tandfonline.comtandfonline.comresearchgate.netresearchgate.net
Its function is prominently displayed in the Koenigs-Knorr reaction, where it is activated by a promoter, commonly a heavy metal salt such as silver carbonate, silver triflate, or mercuric cyanide, to facilitate the substitution reaction with an alcohol or a partially protected sugar. wikipedia.orgd-nb.infogoogle.com
A critical aspect of using acetyl-protected donors like this compound is the stereochemical control it offers. The acetyl group at the C-2 position of the glucose unit provides "neighboring group participation" or "anchimeric assistance". wikipedia.orglibretexts.org In the reaction mechanism, this neighboring group attacks the anomeric center as the bromide departs, forming a cyclic dioxolanium ion intermediate. The subsequent nucleophilic attack by the glycosyl acceptor occurs via an SN2 mechanism, leading to an inversion of configuration at the anomeric carbon. wikipedia.orglibretexts.org This process reliably results in the formation of a 1,2-trans-glycosidic linkage, a crucial feature for the synthesis of biologically relevant oligosaccharides. wikipedia.org
Conceptual Framework of this compound as a Key Building Block in Oligosaccharide Assembly
The synthesis of complex oligosaccharides requires a strategic approach involving selectively protected monosaccharide or disaccharide building blocks. glyco-world.comnih.govnih.gov this compound is not merely a simple donor but a sophisticated disaccharide building block that enables the efficient assembly of larger glycans, such as trisaccharides and other complex structures. tandfonline.comtandfonline.com
The utility of this compound as a building block is particularly evident in its application for regio- and stereoselective glycosylations. tandfonline.comtandfonline.comresearchgate.net Researchers have developed strategies to control which hydroxyl group on an acceptor molecule reacts, achieving high regioselectivity. One such advanced method is the "orthoester formation-rearrangement" strategy. tandfonline.comtandfonline.com In this approach, this compound reacts with a partially protected sugar acceptor to form a trisaccharide orthoester intermediate. This intermediate can then be rearranged, often catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to yield the desired oligosaccharide with high selectivity for either 1→6 or 1→3 linkages. tandfonline.comtandfonline.com This two-step process, involving the formation and subsequent rearrangement of an orthoester, demonstrates the strategic value of this compound in overcoming challenges in complex oligosaccharide assembly. tandfonline.com
Research Data Tables
The following tables present data from research utilizing this compound in oligosaccharide synthesis, illustrating its role as a glycosyl donor.
Table 1: Regioselective Synthesis of a Trisaccharide via Orthoester Intermediate
This table details the steps and yields for the synthesis of a trisaccharide using this compound as the donor and a partially protected glucoside as the acceptor, following the orthoester formation-rearrangement strategy. tandfonline.com
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1. Orthoester Formation | This compound, Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf, 2,4-lutidine, CH₂Cl₂, M.S. (4 Å), RT, N₂, 2 h | Trisaccharide Orthoester | 82% |
| 2. Rearrangement | Trisaccharide Orthoester | TMSOTf (0.1 equiv), CH₂Cl₂, M.S. (4 Å), -30 °C, N₂, 40 min | Protected Trisaccharide | 85% |
Table 2: Characterization Data for a Glycoside Synthesized from this compound
This table shows analytical data for a benzaldehyde (B42025) derivative glycosylated with this compound. inrs.ca
| Compound | Formula | HRMS (m/z) [M + Na⁺] | ¹³C-NMR Chemical Shifts (δ, ppm) for Anomeric Carbons |
| 4-formyl-2-methoxyphenyl 2,3,6,2′,3′,4′,6′-hepta-O-acetyl-β-D-lactopyranoside | C₃₅H₄₂O₂₀ | Calculated: 813.2229; Found: 813.2216 | 101.1 (C-1′), 99.3 (C-1) |
Structure
2D Structure
Properties
Molecular Formula |
C26H35BrO17 |
|---|---|
Molecular Weight |
699.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25?,26+/m1/s1 |
InChI Key |
NLFHLQWXGDPOME-KQGMPROSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of Acetobromolactose
Preparation from Per-O-acetylated Lactose (B1674315) and Halogenating Reagents
The most common and direct method for preparing acetobromolactose (α-acetobromolactose) involves the treatment of per-O-acetylated lactose (lactose octaacetate) with a suitable brominating agent. mdpi.comuqam.ca This reaction is a type of substitution where the anomeric acetyl group is replaced by a bromine atom. libretexts.org Halogenation reactions are fundamental transformations in organic synthesis, and the resulting glycosyl halides are valuable building blocks for forming glycosidic bonds. tcichemicals.commt.com
The general reaction involves dissolving the starting material, per-O-acetylated lactose, in an anhydrous solvent and introducing the halogenating reagent. mdpi.com A widely employed reagent for this transformation is a solution of hydrobromic acid in acetic acid. mdpi.comuqam.ca The reaction proceeds via the formation of an oxocarbenium ion intermediate after the departure of the anomeric acetate (B1210297) group, which is then attacked by the bromide ion. The presence of the participating acetyl group at the C-2 position typically directs the stereochemical outcome of the reaction, leading to the formation of the thermodynamically more stable α-anomer (the anomeric effect).
A representative procedure involves stirring per-O-acetylated lactose in a solvent like anhydrous dichloromethane (B109758), followed by the addition of a 33% solution of hydrobromic acid in acetic acid. mdpi.comuqam.ca The reaction is typically conducted at room temperature and monitored until completion. mdpi.com Upon completion, the reaction mixture is neutralized, washed, and the organic layer is dried and concentrated to yield the crude this compound, which can be further purified if necessary. mdpi.com
Optimization of Reaction Conditions for this compound Production
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, reaction time, and the nature of the halogenating system is crucial for maximizing product formation and minimizing side reactions.
Detailed research findings have established specific conditions for high-yield synthesis. For instance, using anhydrous dichloromethane as the solvent and a 33% solution of hydrobromic acid in acetic acid at room temperature for one hour has been shown to produce this compound in high yield (93%). mdpi.comuqam.ca The use of anhydrous conditions is critical to prevent the hydrolysis of the product and intermediates.
Alternative methodologies, such as phase-transfer catalysis (PTC), have also been applied to the synthesis of related glycosyl halides. cdnsciencepub.com This technique involves a two-phase system (e.g., methylene (B1212753) chloride and a saturated aqueous solution of sodium hydrogen carbonate) with a phase-transfer catalyst. cdnsciencepub.com While slower, with reaction times extending up to 72 hours, this method can achieve high yields (73-83%) with complete inversion of stereochemistry at the anomeric center and minimal by-products. cdnsciencepub.com Optimization in a PTC system would involve screening different catalysts, adjusting the pH, and modifying the solvent system.
The table below summarizes and compares reaction conditions from a standard procedure.
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | Per-O-acetylated lactose | mdpi.comuqam.ca |
| Halogenating Reagent | Hydrobromic acid (33% in Acetic Acid) | mdpi.comuqam.ca |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | mdpi.com |
| Temperature | Room Temperature | mdpi.comuqam.ca |
| Reaction Time | 1 hour | mdpi.comuqam.ca |
| Workup | Neutralization with NaHCO₃, washing with brine | mdpi.comuqam.ca |
| Yield | 93% | mdpi.com |
Reagent Selection and Purity Considerations in this compound Synthesis
The success of synthesizing this compound hinges significantly on the careful selection and purity of the reagents and starting materials. reddit.comaurorium.com Impurities can lead to side reactions, lower yields, and complex purification procedures. aurorium.com
Starting Material and Solvents: The per-O-acetylated lactose used as the starting material must be of high purity. biointerfaceresearch.com Incomplete acetylation or the presence of residual lactose can introduce hydroxyl groups that react with the halogenating agent, leading to undesired by-products. Similarly, the solvents, such as dichloromethane, must be anhydrous. The presence of water can lead to the hydrolysis of the this compound product back to the hydroxyl-form or other decomposition pathways. aurorium.com
Halogenating Reagents: While hydrobromic acid in acetic acid is common, other brominating agents can be used. mdpi.comscience-revision.co.uk The choice of reagent can influence reactivity and selectivity. tcichemicals.com Reagents like N-bromosuccinimide (NBS), often used for allylic and benzylic brominations, can also be employed for the halogenation of activated aromatic compounds, sometimes in the presence of a catalyst. organic-chemistry.org For carbohydrate synthesis, however, stronger reagents capable of substituting the anomeric acetate are required. The reactivity of halogens decreases down the group (F₂ > Cl₂ > Br₂ > I₂), making bromine a good choice for a stable yet reactive glycosyl halide. libretexts.orgmt.com
Reagent Grade and Purity: The purity of all chemicals, from solvents to catalysts, is paramount. aurorium.com Using high-purity reagents, often defined by grades such as those established by the American Chemical Society (ACS), ensures consistency and reliability in the synthesis. sigmaaldrich.com Lower-grade reagents may contain inhibitors, water, or other contaminants that can interfere with the reaction mechanism. reddit.com For sensitive chemical syntheses, high-purity solvents and reagents are the optimal choice to achieve replicable results and simplify purification. sigmaaldrich.com
The following table outlines various reagent grades and their general suitability.
| Reagent Grade | Typical Purity | Common Application | Source |
|---|---|---|---|
| Puriss p.a. / ACS Grade | ≥99.5% | Sensitive chemical synthesis, demanding regulated applications, routine research. | sigmaaldrich.com |
| ReagentPlus® Grade | ≥98.5% | General chemical synthesis, initial experiments, applications with fewer specifications. | sigmaaldrich.com |
| Reagent Grade | ≥95% | General lab applications with low specification controls. | sigmaaldrich.com |
Advanced Glycosylation Strategies Utilizing Acetobromolactose
Koenigs-Knorr Glycosylation with Acetobromolactose
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds. wikipedia.orgchemeurope.com When employing this compound as the glycosyl donor, the reaction facilitates the formation of a 1,2-trans-glycosidic linkage, yielding the β-lactoside. This stereochemical outcome is directed by the neighboring group participation of the acetyl group at the C-2' position of the glucose residue within the lactose (B1674315) framework. wikipedia.orgchemeurope.com The reaction involves the activation of the anomeric bromide by a promoter, typically a heavy metal salt, which facilitates the departure of the bromide and the formation of a reactive oxocarbenium ion intermediate. wikipedia.org The neighboring acetyl group then attacks this intermediate, forming a cyclic dioxolanium ion, which shields the α-face of the donor. Subsequent nucleophilic attack by an acceptor alcohol occurs from the β-face, resulting in the exclusive formation of the β-glycoside. wikipedia.org
The choice of promoter is critical to the success of the Koenigs-Knorr glycosylation, influencing reaction rates and yields. nih.gov While classic promoters include silver carbonate and silver oxide, more modern and reactive promoters such as silver triflate (AgOTf) are often employed to accelerate the reaction, especially with less reactive glycosyl acceptors. wikipedia.orgchemeurope.comslideshare.net Silver triflate is a powerful Lewis acid that effectively activates the glycosyl bromide. nih.gov The silver ion coordinates to the bromine atom, facilitating its departure as silver bromide and generating the key oxocarbenium ion. nih.gov The combination of silver oxide with a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has also been shown to dramatically accelerate traditional Koenigs-Knorr reactions, providing high yields in significantly reduced reaction times. nih.govresearchgate.net
Table 1: Common Promoters in Koenigs-Knorr Glycosylation
| Promoter System | Typical Characteristics | Reference |
|---|---|---|
| Silver (I) Carbonate (Ag₂CO₃) | Classic, mild promoter; acts as an acid scavenger. | wikipedia.org |
| Silver (I) Oxide (Ag₂O) | Mildly basic promoter, often used in stoichiometric amounts. | slideshare.netnih.gov |
| Mercury (II) Cyanide (Hg(CN)₂) | Effective promoter, but toxic (Helferich conditions). | wikipedia.org |
| Silver Triflate (AgOTf) | Highly reactive, soluble promoter; strong Lewis acid. | wikipedia.orgslideshare.net |
The solvent system plays a crucial role in the Koenigs-Knorr reaction by influencing the solubility of reactants and the stability of intermediates. Nonpolar, aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), toluene (B28343), and 1,2-dichloroethane (B1671644) are commonly used to favor the desired reaction pathway. slideshare.net The choice of solvent can impact the reaction yield; for instance, reactions in 1,2-dichloroethane may provide good yields, whereas solvents like toluene can sometimes lead to reduced yields due to poor substrate solubility. slideshare.net
Proton acceptors, or acid scavengers, are often included to neutralize the hydrogen bromide (HBr) that can be formed during the reaction, preventing side reactions such as the degradation of acid-sensitive protecting groups or the anomerization of the product. Insoluble bases like silver carbonate or silver oxide serve a dual role as both promoter and acid scavenger. wikipedia.orgnih.gov In other systems, non-nucleophilic bases like 2,4,6-collidine or tetramethylurea (TMU) can be added to the reaction mixture to effectively neutralize acid byproducts without interfering with the glycosylation process.
Orthoester Formation-Rearrangement Strategy with this compound
An alternative to the direct Koenigs-Knorr glycosylation is the orthoester formation-rearrangement strategy. This powerful method allows for highly regio- and stereoselective synthesis of oligosaccharides. fao.orgtandfonline.com When this compound is reacted with a partially protected glycosyl acceptor in the presence of a base (e.g., 2,6-lutidine) and a silver salt, a 1,2-orthoester intermediate is formed instead of a direct glycoside. This intermediate can then be isolated and subsequently rearranged under acidic catalysis to form the desired 1,2-trans-glycosidic linkage. nih.gov This two-step approach provides excellent control over the reaction outcome, particularly for achieving glycosylation at specific hydroxyl groups of a polyol acceptor. fao.orgtandfonline.com
The formation of the orthoester intermediate from this compound inherently sets the stage for 1,2-trans (β) stereoselectivity upon rearrangement. fao.orgtandfonline.com The key advantage of this strategy lies in its ability to achieve high regioselectivity. By carefully controlling the reaction conditions and the protecting groups on the glycosyl acceptor, it is possible to direct glycosylation to a specific position. Research has demonstrated that using this compound as the donor, this strategy can achieve selective glycosylation at either the C-6 or C-3 hydroxyl groups of a suitably protected glucoside acceptor. fao.orgtandfonline.com This high degree of control is crucial for the synthesis of complex, branched oligosaccharide structures. The stability of the orthoester allows for its purification before the final rearrangement step, ensuring the purity of the final product.
The crucial step in this strategy is the acid-catalyzed rearrangement of the purified orthoester intermediate to the target glycoside. Strong Lewis acids are effective catalysts for this transformation. Trimethylsilyl triflate (TMSOTf) is a widely used catalyst for this purpose due to its high reactivity and effectiveness in promoting the rearrangement under mild conditions. nih.govresearchgate.net The catalyst activates the orthoester, leading to its opening and subsequent intramolecular attack by the acceptor's hydroxyl group, which is tethered through the orthoester linkage, onto the anomeric center. This process results in the clean formation of the thermodynamically stable 1,2-trans-β-glycosidic bond. Other acidic catalysts can also be employed for this rearrangement.
Phase-Transfer Catalysis in Glycosidation Reactions with this compound
Phase-transfer catalysis (PTC) offers an alternative and often milder approach for glycosylation reactions, particularly for the synthesis of aryl glycosides. mdpi.com This method involves a biphasic system, typically consisting of a nonpolar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) containing the this compound and an aqueous phase containing a base (e.g., sodium carbonate) and the deprotonated alcohol acceptor (phenoxide). mdpi.comnih.gov A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), is essential to shuttle the acceptor anion from the aqueous phase into the organic phase where it can react with the glycosyl donor. mdpi.com This technique avoids the need for stoichiometric amounts of heavy metal promoters and can proceed under mild conditions, which is advantageous when working with sensitive substrates. The use of catalysts containing anions of low nucleophilicity, such as hydrogen sulfate, is preferred to avoid competitive reactions with the glycosyl halide. mdpi.com
Table 2: Components of Phase-Transfer Catalyzed Glycosylation
| Component | Role | Example | Reference |
|---|---|---|---|
| Glycosyl Donor | Electrophile | This compound | mdpi.com |
| Glycosyl Acceptor | Nucleophile (as anion) | Phenol / Alcohol | mdpi.com |
| Organic Phase | Solvent for donor | Dichloromethane, Ethyl Acetate | mdpi.comnih.gov |
| Aqueous Phase | Contains base and acceptor anion | 10% aq. Na₂CO₃ | mdpi.com |
Emerging Glycosylation Methodologies with this compound
The quest for more efficient, selective, and environmentally benign glycosylation methods has led to the exploration of novel catalytic systems. Among these, organocatalysis, particularly using thiourea (B124793) derivatives, has garnered significant attention for its potential to activate glycosyl donors through non-covalent interactions. While direct, detailed studies showcasing this compound in thiourea-catalyzed reactions are not extensively documented in peer-reviewed literature, the underlying principles of this methodology suggest its applicability.
Thiourea-Catalyzed Glycosylation: A Mechanistic Overview
Thiourea and its derivatives have emerged as powerful organocatalysts capable of activating glycosyl donors through hydrogen bonding. nih.govrsc.org This approach mimics the action of glycosyltransferase enzymes, which utilize non-covalent interactions to facilitate glycosidic bond formation. The catalyst's two N-H groups can form a bidentate hydrogen bond with an oxygen atom of the glycosyl donor, such as the ether oxygen of a participating group or the anomeric leaving group. This interaction polarizes the anomeric bond, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by a glycosyl acceptor.
In the context of this compound, a thiourea catalyst could potentially activate the bromide leaving group through hydrogen bonding, facilitating its departure and the subsequent formation of an oxocarbenium ion intermediate. The stereochemical outcome of the reaction would then be influenced by factors such as the solvent, the nature of the protecting groups on the this compound, and the specific structure of the thiourea catalyst employed. Macrocyclic bis-thioureas, for instance, have been shown to catalyze stereospecific glycosylation reactions with glycosyl chlorides, suggesting that similar control could be achieved with glycosyl bromides like this compound. nih.govharvard.edu
Key Features of Thiourea-Catalyzed Glycosylation:
Mild Reaction Conditions: These reactions often proceed at room temperature, avoiding the need for harsh reagents or extreme temperatures.
High Stereoselectivity: By carefully designing the catalyst and controlling reaction parameters, high levels of stereocontrol can be achieved.
Organocatalysis: The use of metal-free catalysts is environmentally advantageous.
While specific data tables for this compound in thiourea-catalyzed glycosylations are scarce, the general success of this methodology with other glycosyl halides provides a strong rationale for its potential application.
Other Emerging Glycosylation Strategies with Potential for this compound
Beyond thiourea catalysis, several other innovative methodologies are being explored for glycosidic bond formation, some of which have shown promise with glycosyl halides.
Phase-Transfer Catalyzed (PTC) Glycosylation
Phase-transfer catalysis offers a practical approach for glycosylation, particularly for the synthesis of aryl glycosides. mdpi.com This method typically involves a biphasic system where the glycosyl donor (e.g., this compound) is in an organic phase and the deprotonated glycosyl acceptor is in an aqueous or solid phase. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the acceptor anion into the organic phase, where it reacts with the glycosyl donor. This technique is advantageous for its operational simplicity and the use of inexpensive reagents. The stereoselectivity of PTC glycosylations can be influenced by the choice of catalyst, solvent, and reaction temperature.
Glycosylation in Ionic Liquids
Ionic liquids (ILs) have gained traction as "green" solvents for a variety of chemical transformations, including glycosylation. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, can offer advantages in terms of reaction rates and selectivity. For glycosylation reactions, ILs can act as both the solvent and a promoter, potentially activating the glycosyl donor. While research in this area is ongoing, the use of ILs could provide a novel environment for the glycosylation of this compound, potentially leading to improved yields and stereoselectivities.
Enzyme-Catalyzed Glycosylation
Enzymatic methods, utilizing glycosyltransferases or engineered glycosidases, offer unparalleled stereoselectivity in the synthesis of oligosaccharides. researchgate.netnih.govihmc.us While glycosyltransferases typically use sugar nucleotides as donors, engineered glycosidases, known as glycosynthases, can utilize activated glycosyl donors like glycosyl fluorides or, potentially, glycosyl bromides such as this compound. This biocatalytic approach provides a highly specific and efficient route to complex oligosaccharides under mild, aqueous conditions.
The following table summarizes the potential applicability and key features of these emerging methodologies for glycosylation reactions involving this compound.
| Glycosylation Methodology | Catalyst/Medium | Potential Advantages with this compound | Key Considerations |
| Thiourea-Catalyzed | Thiourea derivatives | Mild conditions, high stereocontrol, organocatalytic. | Limited direct literature examples with this compound. |
| Phase-Transfer Catalysis | Quaternary ammonium salts | Operational simplicity, use of inexpensive reagents. | Primarily demonstrated for aryl glycosides. |
| Ionic Liquids | Imidazolium-based ILs, etc. | "Green" solvent, potential for enhanced reactivity and selectivity. | Optimization of reaction conditions is crucial. |
| Enzyme-Catalyzed | Glycosynthases | Exceptional stereoselectivity, aqueous reaction conditions. | Enzyme availability and substrate specificity. |
The development of advanced glycosylation strategies continues to push the boundaries of carbohydrate synthesis. While the application of thiourea-catalyzed glycosylation specifically with this compound requires further investigation to be fully realized, the foundational principles of this and other emerging methodologies like phase-transfer catalysis and reactions in ionic liquids hold significant promise. These innovative approaches, coupled with established enzymatic methods, provide a powerful and expanding toolkit for the precise construction of complex oligosaccharides from key building blocks like this compound.
Mechanistic Elucidation of Acetobromolactose Glycosylation Reactions
Investigation of Glycosyl Cation and Acetoxonium Ion Intermediates
The glycosylation reactions of acetobromolactose are characterized by the formation of highly reactive intermediates upon activation of the anomeric bromide. The nature of these intermediates, primarily glycosyl cations and acetoxonium ions, dictates the subsequent reaction pathway and the stereochemistry of the resulting glycosidic linkage. The presence of an acetyl group at the C-2 position of the glucose residue within the lactose (B1674315) framework plays a pivotal role in the stabilization of these intermediates.
For instance, the ¹H NMR spectrum of a bridged bicyclic dioxacarbenium ion, a form of acetoxonium ion, generated from a 4-C-methyl-4-O-benzoyl galactopyranosyl donor at low temperatures (e.g., -80 °C) reveals characteristic downfield shifts for the anomeric proton (H1). nih.gov In one such study, the H1 signal appeared as a broad doublet of doublet of doublets at δ 6.85 ppm, providing clear evidence for the formation of the cyclic ion. nih.gov The carbonyl carbon of the participating ester group also shows a significant downfield shift in the ¹³C NMR spectrum, for example, from δ 165.5 to δ 177.3 ppm, further confirming the formation of the dioxacarbenium ion. nih.gov
These spectroscopic features are indicative of the delocalization of the positive charge from the anomeric carbon to the oxygen atom of the C-2 acetyl group, forming a five-membered ring. It is important to note that under superacidic conditions, which can also be used to generate and stabilize glycosyl cations for NMR studies, the acetyl groups themselves can become protonated, which complicates the direct assessment of neighboring group participation. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Bridged Bicyclic Dioxacarbenium Ion Intermediate
| Atom | Precursor | Dioxacarbenium Ion |
| H1 | ~5.5 | 6.85 |
| C=O (Ester) | 165.5 | 177.3 |
Note: Data is based on a 4-C-methyl-4-O-benzoyl galactopyranosyl donor and is illustrative of the types of chemical shifts expected for acetoxonium ion intermediates. nih.gov
The presence of the acetyl group at the C-2 position of the glucose unit in this compound is crucial for controlling the stereochemical outcome of glycosylation reactions through a phenomenon known as neighboring group participation (NGP). nih.govnih.gov Upon departure of the anomeric bromide, the lone pair of electrons on the oxygen atom of the C-2 acetyl group can attack the anomeric carbon in an intramolecular fashion. This participation leads to the formation of a cyclic acetoxonium ion (specifically, a dioxolenium ion) intermediate. nih.govnih.gov
This acetoxonium ion serves two primary functions:
Stabilization: It delocalizes the positive charge, making the intermediate more stable than a simple, open-chain glycosyl cation.
Stereodirection: The formation of the cyclic intermediate from the α-face of the pyranose ring effectively blocks this face from nucleophilic attack. Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the opposite, β-face. nih.gov This backside attack on the anomeric carbon results in the opening of the five-membered ring and the exclusive or predominant formation of a 1,2-trans-glycosidic linkage (a β-glycoside in the case of glucose derivatives). nih.govdalalinstitute.com
The extent of neighboring group participation and the stability of the acetoxonium ion can be influenced by the electron-donating or withdrawing nature of the acyl group at C-2. Less electron-donating acyl groups can lead to a more reactive, and in some cases, more selective, dioxolenium ion intermediate. acs.org
Kinetic Studies of this compound-Mediated Glycosylations
Kinetic studies of glycosylation reactions provide valuable insights into the reaction mechanism, including the nature of the rate-determining step and the factors that influence the reaction rate. While comprehensive kinetic data specifically for this compound are scarce, general principles derived from studies of similar glycosyl donors are applicable.
The rate of this compound-mediated glycosylation is influenced by several factors, including the nature of the glycosyl acceptor (nucleophilicity), the solvent, the promoter, and the temperature. The reaction can proceed through a continuum of mechanisms, ranging from a unimolecular S(_N)1-like pathway, involving a dissociated glycosyl cation, to a bimolecular S(_N)2-like pathway, characterized by a concerted displacement of the leaving group. nih.govnih.gov
Nucleophilicity of the Acceptor: More nucleophilic acceptors generally lead to faster reaction rates. However, highly reactive nucleophiles can sometimes lead to a decrease in stereoselectivity, as the reaction rate may approach the diffusion limit, allowing for less discrimination between the two faces of the intermediate cation. nih.gov
Solvent: The polarity of the solvent can significantly impact the reaction rate and mechanism. Polar, non-coordinating solvents like dichloromethane (B109758) are commonly used. Solvents capable of participating in the reaction, such as acetonitrile, can form intermediate nitrilium ions, which can influence both the rate and the stereochemical outcome.
Promoter: The choice of promoter (e.g., silver salts) is critical for activating the anomeric bromide and initiating the reaction. The nature of the counter-ion generated from the promoter can also influence the reactivity of the intermediate species.
Table 2: Illustrative Influence of Nucleophile on Glycosylation Rate and Selectivity
| Nucleophile (Alcohol) | Relative Nucleophilicity | Illustrative Relative Rate | Typical Stereoselectivity (α:β) |
| Trifluoroethanol | Low | 1 | 83:17 |
| Hexafluoroisopropanol | Low | 0.8 | 90:10 |
| Isopropanol | Medium | 15 | 60:40 |
| Ethanol | High | 50 | 51:49 |
Note: This table is based on data from 2-deoxyglycosyl donors and illustrates the general trend that weaker nucleophiles can lead to higher stereoselectivity, while stronger nucleophiles increase the reaction rate but may decrease selectivity. nih.gov
Kinetic data can help to elucidate whether a glycosylation reaction proceeds through an S(_N)1 or S(_N)2-like mechanism. In a purely S(_N)1 reaction, the rate is dependent only on the concentration of the glycosyl donor, as the formation of the glycosyl cation is the slow, rate-determining step. In a purely S(_N)2 reaction, the rate is dependent on the concentration of both the donor and the acceptor.
Stereochemical Control Mechanisms in this compound Glycosylations
The stereochemical outcome of glycosylation reactions with this compound is predominantly governed by the principle of neighboring group participation. As discussed in section 4.1.2, the C-2 acetyl group directs the formation of 1,2-trans-glycosidic linkages. nih.govnih.gov This is a highly reliable method for the synthesis of β-glycosides from glucose-derived donors.
The formation of the acetoxonium ion intermediate from the α-anomer of this compound leads to a species that can only be attacked from the β-face, resulting in the β-glycoside. If the reaction starts with the β-anomer of this compound, it can anomerize to the more stable α-anomer under the reaction conditions, or it can react via an S(_N)2-like displacement to also give the β-product. However, the dominant pathway leading to the high β-selectivity is through the acetoxonium ion intermediate.
While neighboring group participation is the primary determinant of stereochemistry, other factors can have a secondary influence. For example, in cases where neighboring group participation is weak or absent (e.g., with a non-participating group at C-2), the stereochemical outcome is less predictable and can be influenced by factors such as the anomeric effect, solvent effects, and the conformational preferences of the glycosyl donor. However, with the C-2 acetate (B1210297) of this compound, these effects are generally overridden by the powerful directing effect of the participating group.
Regioselectivity in Glycosylation with Partially Protected Acceptors
The regioselectivity of glycosylation reactions involving this compound is a critical aspect of complex oligosaccharide synthesis. When a partially protected acceptor molecule containing multiple free hydroxyl groups is used, the site of glycosylation is determined by a combination of factors, including the steric and electronic properties of both the glycosyl donor and the acceptor, the reaction conditions, and the nature of the protecting groups. A well-studied class of partially protected acceptors are those with a limited number of available hydroxyl groups, such as diols, which allow for a more controlled investigation of regiochemical outcomes.
Detailed research into the glycosylation of acceptors like methyl 4,6-O-benzylidene-α,β-D-glucopyranoside has revealed that the regioselectivity is significantly influenced by the size of the glycosyl donor. nih.gov This acceptor possesses two free hydroxyl groups at the C-2 and C-3 positions, making it an excellent model for studying regioselectivity.
When a monosaccharide donor is used with an α-anomeric form of this acceptor, the glycosylation occurs preferentially at the C-3 position, yielding the (1→3)-linked product. nih.gov However, a notable shift in regioselectivity is observed when a larger glycosyl donor, such as a disaccharide or trisaccharide, is employed. In such cases, the glycosylation exclusively forms the (1→2)-linked oligosaccharide. nih.gov
Given that this compound is a disaccharide, its reaction with methyl 4,6-O-benzylidene-D-glucopyranoside would be expected to yield the (1→2)-linked product exclusively. nih.gov This selectivity is attributed to the steric hindrance posed by the larger disaccharide donor, which favors reaction at the more accessible C-2 hydroxyl group of the acceptor.
The following table summarizes the observed regioselectivity in the glycosylation of methyl 4,6-O-benzylidene-D-glucopyranoside based on the size of the glycosyl donor.
| Glycosyl Donor Size | Acceptor | Predominant Linkage | Reference |
|---|---|---|---|
| Monosaccharide | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1→3 | nih.gov |
| Disaccharide (e.g., this compound) | Methyl 4,6-O-benzylidene-α/β-D-glucopyranoside | 1→2 (Exclusive) | nih.gov |
| Trisaccharide | Methyl 4,6-O-benzylidene-α/β-D-glucopyranoside | 1→2 (Exclusive) | nih.gov |
This predictable regioselectivity is a valuable tool in the strategic synthesis of complex branched oligosaccharides, as it allows for the selective formation of specific glycosidic linkages without the need for extensive protecting group manipulation.
Derivatization and Functionalization of Acetobromolactose for Specialized Research
Acetobromolactose, or hepta-O-acetyl-α-D-lactosyl bromide, serves as a pivotal starting material in glycochemistry due to the reactive nature of its anomeric bromide. This reactivity allows for its derivatization and functionalization into a variety of complex molecules essential for specialized research in glycobiology and materials science. The following sections detail specific synthetic routes where this compound is transformed into monomers for polymer synthesis, coupled with organic acids for targeted molecules, and used to build glycopeptides and macromolecular research tools.
Synthetic Applications of Acetobromolactose in Complex Carbohydrate Synthesis
Synthesis of Trisaccharides and Higher Oligosaccharides
The synthesis of oligosaccharides with well-defined structures is a challenging yet crucial endeavor for understanding their biological functions. Acetobromolactose provides a reliable starting point for the assembly of trisaccharides and even more complex oligosaccharides. The chemical synthesis of oligosaccharides typically involves the coupling of monosaccharide units through the formation of glycosidic bonds, a process that often requires intricate protection strategies to control stereochemistry and linkage position. chemistryviews.org
The regioselective formation of glycosidic linkages is a cornerstone of complex carbohydrate synthesis. This compound can be strategically employed to create specific linkages, such as the 1→6 and 1→3 linkages, which are prevalent in biologically important oligosaccharides. For instance, in enzymatic synthesis, β-galactosidases can be used to catalyze the transfer of a galactose unit from a donor like lactose (B1674315) to an acceptor, forming various linkages. While not directly using this compound, these enzymatic methods highlight the importance of controlling regioselectivity. nih.gov In chemical synthesis, the reactivity of the different hydroxyl groups on an acceptor molecule can be modulated through the use of protecting groups, allowing for the desired regioselective coupling with this compound. The choice of promoter, such as silver triflate or mercury(II) cyanide, can also influence the outcome of the glycosylation reaction, directing the formation of either α or β linkages.
One notable application is in the synthesis of trehalose-based oligosaccharides. nih.gov While this study used lactose as the donor in an enzymatic reaction, the principle of regioselective glycosylation is central. In a chemical synthesis approach, this compound could be reacted with a selectively protected trehalose (B1683222) acceptor to achieve specific linkages. For example, to form a β-(1→6) linkage, the primary 6-hydroxyl group of the trehalose acceptor would be left unprotected while other hydroxyls are masked. Subsequent reaction with this compound under appropriate conditions would yield the desired trisaccharide.
| Donor | Acceptor | Linkage Type | Key Strategy |
| This compound | Selectively protected monosaccharide/disaccharide | 1→6 | Unmasking of the primary 6-hydroxyl group on the acceptor. |
| This compound | Selectively protected monosaccharide/disaccharide | 1→3 | Strategic use of protecting groups to expose the 3-hydroxyl group on the acceptor. |
This compound is instrumental in building specific and complex oligosaccharide architectures. The synthesis of these larger structures often involves a block synthesis strategy, where pre-assembled disaccharide units like this compound are coupled to other mono- or oligosaccharide acceptors. This approach is generally more efficient than a stepwise assembly of monosaccharides.
For example, the synthesis of a trisaccharide can be achieved by reacting this compound with a suitably protected monosaccharide. The resulting trisaccharide can then be further elaborated into a higher oligosaccharide. This iterative process allows for the construction of complex glycan chains with defined sequences and linkages. The challenges in such syntheses often lie in achieving high yields and stereoselectivity at each glycosylation step. reddit.com The presence of participating protecting groups, such as the acetyl group at C-2 of the galactose residue in this compound, typically favors the formation of 1,2-trans-glycosidic linkages (β-linkages for galactose).
| Starting Material | Target Oligosaccharide | Synthetic Strategy |
| This compound | Linear Trisaccharide | Sequential glycosylation with a monosaccharide acceptor. |
| This compound | Branched Tetrasaccharide | Coupling with a disaccharide acceptor containing a free hydroxyl group. |
| This compound | Complex Oligosaccharide | Iterative block synthesis approach. |
Formation of Glycoconjugates and Glycolipids using this compound
Glycoconjugates, which include glycoproteins and glycolipids, are vital components of cell surfaces and are involved in numerous biological processes. nih.gov this compound is a key building block for the synthesis of the glycan portions of these important biomolecules.
Lactosyl ceramides (B1148491) are a class of glycosphingolipids composed of a ceramide lipid and a lactose headgroup. wikipedia.org They are precursors to more complex glycosphingolipids and are themselves involved in cellular signaling. wikipedia.orgmdpi.com The chemical synthesis of lactosyl ceramides often utilizes this compound as the glycosyl donor.
The synthesis involves the glycosylation of a ceramide or a protected sphingosine (B13886) derivative with this compound. The reaction is typically promoted by a heavy metal salt, such as silver carbonate or mercury(II) cyanide. Following the glycosylation, the protecting groups on the lactose moiety are removed to yield the final lactosyl ceramide. This synthetic route provides access to structurally defined lactosyl ceramides, which are essential for studying their biological functions.
A versatile and diversity-oriented strategy for synthesizing β-lactosylceramide analogs has been reported, starting from commercially available lactose. mdpi.com This approach involves several steps, including the conversion of lactose into a suitable glycosyl donor, which can then be coupled with different ceramide moieties. mdpi.com
The interactions between carbohydrates and proteins are central to many biological processes, including cell adhesion, signaling, and immune responses. To study these interactions, synthetic carbohydrate derivatives are invaluable tools. This compound can be used to prepare a variety of lactoside derivatives that can be used as probes in glycan recognition studies.
For example, this compound can be reacted with an alcohol containing a functional group, such as an azide (B81097) or an alkyne, at its terminus. This introduces a "handle" into the lactose molecule that can be used for subsequent conjugation to proteins, surfaces, or fluorescent tags via click chemistry. These modified lactosides can then be used in various assays, such as glycan arrays or surface plasmon resonance, to investigate the binding specificity of carbohydrate-binding proteins (lectins).
The synthesis of azide-labeled β-lactosylceramide analogs containing different lipid chains has been developed as useful glycosphingolipid probes. mdpi.com These probes, synthesized from lactose, allow for the investigation of the biological roles of these molecules. mdpi.com
| Starting Material | Product | Application |
| This compound & Ceramide/Sphingosine | Lactosyl Ceramide | Study of glycosphingolipid metabolism and function. |
| This compound & Functionalized Alcohol | Lactoside Probes | Investigation of carbohydrate-protein interactions. |
Strategic Role of this compound in Total Synthesis Efforts of Glycosylated Natural Products
Many natural products are glycosylated, and this glycosylation is often crucial for their biological activity. The total synthesis of these complex molecules is a significant challenge in organic chemistry. This compound can play a strategic role in these syntheses by providing a readily available disaccharide building block.
The use of a disaccharyl donor like this compound can significantly shorten a synthetic route compared to a stepwise addition of monosaccharides. This is particularly advantageous when the target natural product contains a lactose or a related disaccharide unit. The synthesis of glycosylated flavonoids, for instance, often involves the coupling of a glycosyl donor to a flavonoid aglycone. nih.gov While many examples use monosaccharide donors, the principle extends to the use of this compound for the synthesis of lactosylated natural products.
The strategic incorporation of this compound into a total synthesis requires careful planning of the protecting group strategy to ensure compatibility with other reaction conditions in the synthetic sequence. The stereoselective formation of the glycosidic linkage is also a critical consideration.
Development of Carbohydrate-Based Research Probes and Labels
This compound (α-acetobromolactose) serves as a critical starting material in the synthesis of specialized molecular tools used to investigate the complex roles of carbohydrates in biological systems. Its reactive anomeric bromide and protected hydroxyl groups make it an ideal precursor for the creation of carbohydrate-based research probes and labels. These synthetic constructs are designed to interact with and report on biological molecules and processes, thereby elucidating the intricate functions of glycans in cell signaling, pathogen recognition, and disease progression. The strategic incorporation of reporter groups, such as biotin (B1667282) for affinity capture or fluorescent tags for imaging, onto the lactose scaffold via this compound intermediates allows researchers to trace, isolate, and characterize carbohydrate-binding proteins and enzymes.
Biotinylated Lactose Probes for Affinity-Based Proteomics
Biotinylated lactose derivatives are invaluable tools for the identification and isolation of lactose-binding proteins from complex biological mixtures. The high affinity of the biotin tag for streptavidin is exploited in various affinity chromatography and pull-down assays. The synthesis of these probes typically begins with the reaction of this compound with a bifunctional linker containing an azide or an amino group.
One common strategy involves the glycosylation of an azido-functionalized alcohol with this compound, followed by the reduction of the azide to an amine. This amine is then coupled with an activated biotin derivative. The reaction sequence ensures the precise placement of the biotin moiety at a position distal to the carbohydrate recognition domain, minimizing interference with protein binding.
| Reactant 1 | Reactant 2 | Key Reaction Steps | Product | Reference |
| This compound | Azidoethanol | 1. Glycosylation (e.g., using silver triflate) 2. Deacetylation (e.g., using sodium methoxide) 3. Azide reduction (e.g., using H2/Pd-C) 4. Biotinylation (e.g., using NHS-biotin) | Biotinylated lactosyl-aminoethanol | nih.gov |
| This compound | N-(2-hydroxyethyl)phthalimide | 1. Glycosylation (e.g., using mercury cyanide) 2. Deacetylation 3. Phthalimide deprotection (e.g., using hydrazine) 4. Biotinylation | Biotinylated lactosyl-aminoethanol | nih.gov |
This table presents generalized synthetic strategies for biotinylated lactose probes derived from this compound.
Fluorescently Labeled Lactose for Cellular Imaging
Fluorescently labeled lactose analogs are instrumental in visualizing the localization and dynamics of carbohydrate-binding proteins in living cells and tissues. These probes are synthesized by coupling a fluorescent dye to a lactose derivative, which is typically prepared from this compound. The synthetic route often involves the introduction of a linker with a reactive handle, such as an amine or an alkyne, which can then be chemoselectively ligated with a fluorophore.
For instance, this compound can be reacted with an amino-functionalized linker. After deprotection of the sugar hydroxyl groups, the terminal amine of the linker can be reacted with a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester or an isothiocyanate group. Alternatively, the introduction of an alkyne-containing linker allows for the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-modified fluorophore.
| Probe Type | Synthetic Precursor from this compound | Fluorophore | Coupling Chemistry | Application |
| Fluorescein-Lactose | Lactosyl-amino-linker | Fluorescein isothiocyanate (FITC) | Isothiocyanate-amine reaction | Flow cytometry, fluorescence microscopy |
| Rhodamine-Lactose | Lactosyl-amino-linker | Rhodamine B isothiocyanate (RBITC) | Isothiocyanate-amine reaction | Cellular imaging |
| Clickable Fluorescent Lactose | Lactosyl-alkyne-linker | Azide-modified fluorophore (e.g., Alexa Fluor 488 azide) | CuAAC | In situ labeling of biomolecules |
This table outlines common approaches for the synthesis of fluorescently labeled lactose probes.
Photoaffinity Labels for Covalent Capture of Binding Partners
Photoaffinity labels are powerful tools for identifying the direct binding partners of carbohydrates. These probes are designed with a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby molecules. The synthesis of lactose-based photoaffinity probes from this compound involves the incorporation of a photoreactive moiety, such as a phenylazide or a diazirine, into the lactose structure.
A typical synthetic approach involves the glycosylation of a linker containing a photoreactive group, or a precursor to it, with this compound. The choice of the photoreactive group is critical, as it determines the wavelength of light required for activation and the reactivity of the generated intermediate species (nitrene or carbene). These probes often also include a biotin tag for subsequent enrichment of the covalently cross-linked protein-carbohydrate complexes.
| Photoreactive Group | Linker Structure | Key Synthetic Feature | Mechanism of Action |
| Phenylazide | Amino- or carboxyl-functionalized | Introduction of the azido (B1232118) group via diazotization of an aniline (B41778) precursor or acylation with an azidobenzoic acid derivative. | Forms a highly reactive nitrene upon photolysis, which can insert into C-H, N-H, or O-H bonds. |
| Diazirine | Trifluoromethylphenyldiazirine | Incorporation of the diazirine moiety, often via a multi-step synthesis on the linker before glycosylation. | Generates a reactive carbene upon photolysis, which can insert into a wide range of chemical bonds. |
This table summarizes key features of lactose-based photoaffinity labels synthesized from this compound.
Advanced Analytical and Spectroscopic Characterization in Acetobromolactose Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Proton NMR (¹H NMR) spectroscopy is highly effective for analyzing the complex mixtures that result from glycosylation reactions involving acetobromolactose. The anomeric protons (the hydrogen atom attached to the carbon involved in the glycosidic bond) are particularly diagnostic. creative-proteomics.com These protons typically resonate in a distinct region of the ¹H NMR spectrum, generally between 4.3 and 5.9 ppm. creative-proteomics.com
A key application of ¹H NMR is the determination of the anomeric configuration (α or β) of the newly formed glycosidic linkage. The protons of α-glycosides usually resonate about 0.3-0.5 ppm downfield from their β-counterparts. creative-proteomics.com For instance, in glucose, the α-anomeric proton appears around 5.1 ppm, while the β-anomeric proton is found at approximately 4.5 ppm, allowing for clear differentiation. magritek.com This difference in chemical shift is crucial for assessing the stereoselectivity of a glycosylation reaction.
Furthermore, the coupling constants (J-values) between adjacent protons provide valuable conformational information. For example, the coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2), denoted as J₁,₂, can distinguish between α and β anomers. A J₁,₂ value of 7–9 Hz is characteristic of a diaxial relationship, typically found in β-anomers, whereas a smaller value of 2–4 Hz indicates an equatorial-axial coupling, which is characteristic of α-anomers. unimo.it In glycosylation reactions with this compound, monitoring the appearance and integration of these anomeric signals allows for the quantification of the ratio of α and β products formed.
Table 1: Representative ¹H NMR Chemical Shifts for Anomeric Protons in Glycosylation Products This table provides illustrative data based on typical chemical shift ranges and is not from a single, specific study.
| Glycosidic Linkage | Anomeric Proton | Typical Chemical Shift (ppm) | Typical J₁,₂ Coupling Constant (Hz) |
|---|---|---|---|
| α-anomer | H-1 (axial) | 5.0 - 5.5 | 2 - 4 |
| β-anomer | H-1 (equatorial) | 4.4 - 4.9 | 7 - 9 |
For more complex oligosaccharides and glycoconjugates derived from this compound, one-dimensional NMR spectra can become overcrowded and difficult to interpret. researchgate.net In such cases, two-dimensional (2D) NMR techniques are essential for complete structural assignment. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.educreative-biostructure.com It is fundamental for tracing the connectivity of protons within each sugar residue of an oligosaccharide, helping to assign all the protons in a spin system. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.educreative-biostructure.com By combining the well-resolved carbon spectrum with the proton spectrum, HSQC helps to assign the carbon resonances and resolve overlapping proton signals. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). sdsu.edu HMBC is particularly crucial for determining the linkage between different monosaccharide units in an oligosaccharide. It shows a correlation between the anomeric proton of one sugar residue and the carbon atom of the adjacent residue to which it is glycosidically linked.
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. researchgate.net It is useful for identifying all the protons belonging to a single monosaccharide residue within a larger oligosaccharide.
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, allowing for the unambiguous determination of the sequence of monosaccharides, the positions of glycosidic linkages, and the anomeric configurations of complex molecules synthesized using this compound. researchgate.net
Mass Spectrometry (MS) for Characterization of this compound Derivatives and Products
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. mun.ca It is widely used in the analysis of this compound derivatives and the products of glycosylation reactions. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large, non-volatile biomolecules like oligosaccharides and glycoconjugates. nih.govmpg.de In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the analyte.
MALDI-TOF MS is used to:
Determine Molecular Weights: It provides a rapid and accurate determination of the molecular weight of oligosaccharides and glycoconjugates, confirming the addition of the lactosyl moiety to an aglycone. mdpi.com
Analyze Complex Mixtures: It can be used to profile complex mixtures of glycans, allowing for the identification of different species present in a sample. nih.gov
Characterize Glycoconjugates: The analysis of glycoconjugates, such as glycoproteins and glycolipids, is a key application. nih.gov For instance, the lactosylation of proteins can be identified by a characteristic mass shift of +324 Da, corresponding to the mass of the lactose (B1674315) moiety. researchgate.net
Derivatization, such as permethylation, is often employed to improve the sensitivity and signal intensity of polysaccharides in MALDI-TOF MS analysis. mdpi.com Tandem mass spectrometry (MS/MS) can be coupled with MALDI-TOF to obtain structural information through fragmentation analysis, helping to elucidate the sequence and branching patterns of oligosaccharides. nih.gov
Table 2: Application of MALDI-TOF MS in this compound Research This table is a generalized representation of how MALDI-TOF MS can be applied.
| Analytical Goal | MALDI-TOF MS Application | Expected Observation |
|---|---|---|
| Confirming Glycosylation | Analysis of reaction product | Detection of a peak corresponding to the molecular weight of the aglycone plus the lactosyl unit. |
| Protein Lactosylation | Analysis of a target protein after reaction | A mass increase of +324 Da for each lactose molecule added. researchgate.net |
| Oligosaccharide Profiling | Analysis of a mixture of glycans | A series of peaks representing the different oligosaccharide species present. |
| Structural Analysis | MS/MS fragmentation of a selected ion | Fragment ions that provide information on the sequence and linkage of monosaccharides. |
Chromatographic Methods for Purification and Analysis (e.g., HPLC, TLC)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. muohio.edu It is essential in this compound-related research for both the analysis of reaction progress and the purification of final products. cdnsciencepub.com
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. muohio.eduinterchim.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the consumption of the starting materials (e.g., this compound and the alcohol acceptor) and the formation of the product. The different components of the mixture will travel up the plate at different rates based on their polarity, resulting in distinct spots.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the components in a mixture. mdpi.com It is widely used for the analysis of carbohydrate mixtures, including the separation of α- and β-anomers of glycosides, which can be challenging. shodex.cometsu.edu Reversed-phase HPLC is often used to analyze the lactosylation of proteins and peptides. researchgate.net Preparative HPLC can be employed to purify the desired glycoside product from the reaction mixture on a larger scale. interchim.com To avoid the separation of anomers, which can lead to peak broadening or splitting, HPLC analysis of sugars is often performed at elevated temperatures (e.g., 70-80 °C) or under alkaline conditions. shodex.com
X-ray Diffraction Crystallography for Solid-State Structural Determination of this compound-Derived Structures
While NMR and MS provide detailed structural information in solution and the gas phase, respectively, X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org This technique requires the formation of a high-quality single crystal of the compound of interest. wikipedia.org
When X-rays are passed through a crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. cam.ac.uk By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, from which the positions of all atoms in the molecule can be determined with high precision. nih.govcsic.es
In the context of this compound research, X-ray crystallography can provide unequivocal proof of:
The stereochemistry of the newly formed glycosidic bond (α or β).
The conformation of the pyranose rings.
The relative orientation of the sugar and aglycone moieties.
Although obtaining suitable crystals of complex carbohydrates can be challenging, a successful crystal structure provides the most definitive structural evidence possible. nih.gov It has been used to determine the structures of various glycosides and the enzymes that synthesize them, providing critical insights into their function and mechanism. nih.gov
Future Directions and Unexplored Research Avenues for Acetobromolactose Chemistry
Innovations in Stereoselective and Regioselective Glycosylation Methodologies
A primary objective in carbohydrate synthesis is the precise control over the formation of glycosidic linkages, specifically in terms of stereoselectivity (the 3D orientation of the bond) and regioselectivity (the specific hydroxyl group on the acceptor molecule that forms the bond). While acetobromolactose has proven to be a reliable precursor, researchers are continually developing novel strategies to enhance reaction control.
A key area of innovation involves the design of new protecting groups. The participating group at the C-2 position of the glycosyl donor plays a crucial role in determining the stereochemical outcome of the glycosylation. frontiersin.orgnih.gov The acetate (B1210297) group in this compound, for example, typically directs the formation of 1,2-trans-glycosides through anchimeric assistance. frontiersin.orgnih.gov However, the stereoselective synthesis of 1,2-cis-glycosides remains a significant challenge. Future work will likely focus on creating novel participating and non-participating groups at the C-2 position to steer the reaction towards the desired stereoisomer.
Furthermore, chemists are exploring the influence of organoboron compounds to control regioselectivity. By forming temporary esters with diols on unprotected acceptor molecules, organoboron derivatives can either activate or mask specific hydroxyl groups, directing the glycosylation to a particular site. dtu.dk This approach offers a powerful tool for the regioselective synthesis of complex oligosaccharides without the need for extensive protecting group manipulations. dtu.dk
Another avenue of research is the optimization of reaction parameters. The choice of promoter, solvent, and temperature can significantly impact the selectivity of glycosylation reactions. Scientists are investigating the use of novel promoter systems, such as (salen)Co catalysts, which have shown promise in promoting 1,2-trans-glycosylation at room temperature, sometimes even without the need for molecular sieves. frontiersin.org
Expanding the Scope of this compound in Diverse Glycoconjugate Synthesis
Glycoconjugates, molecules where carbohydrates are linked to other entities like proteins or lipids, are vital in many biological processes. nih.gov this compound serves as a fundamental building block for the synthesis of these complex molecules, and its applications are continually expanding.
A significant focus is the synthesis of structurally well-defined oligosaccharides and polysaccharides for the development of carbohydrate-based vaccines. nih.govmdpi.com The surface of many pathogenic bacteria is coated with complex glycans that can be targeted by the immune system. mdpi.com By using this compound to construct synthetic oligosaccharide antigens that mimic these bacterial surface glycans, researchers can develop glycoconjugate vaccines that elicit a robust and specific immune response. mdpi.com A major advantage of synthetic antigens is the ability to produce homogeneous and well-defined structures, overcoming the heterogeneity and potential contamination issues associated with isolating glycans from natural sources. mdpi.com
The synthesis of neoglycoconjugates, where carbohydrates are attached to non-native carriers, is another burgeoning field. These constructs have wide-ranging applications in diagnostics, drug delivery, and as tools to study carbohydrate-protein interactions. This compound can be used to introduce the lactose (B1674315) motif into these novel molecular architectures.
Development of Novel Catalytic Systems for this compound Reactions
Traditional glycosylation reactions using this compound often rely on stoichiometric amounts of heavy metal promoters, which can be toxic and generate significant chemical waste. A major goal in modern carbohydrate chemistry is the development of efficient and environmentally benign catalytic systems.
Researchers are actively exploring a variety of novel catalysts to promote glycosylation reactions. mdpi.com This includes the development of solid acid catalysts and bimetallic reusable catalysts. mdpi.com The aim is to create systems that can operate under milder conditions, with lower catalyst loading, and allow for easier product purification. mdpi.com For instance, recent discoveries have shown that combining certain metals with silicon nitride can enhance catalytic conversion at lower temperatures, reducing energy consumption and CO2 emissions. azom.com
The development of catalytic systems that can be used in cascade reactions is also a significant area of interest. manchester.ac.uk In a cascade reaction, multiple synthetic steps are carried out in a single pot, which can significantly improve efficiency and reduce waste. manchester.ac.uk By designing catalysts with multiple active sites, it may be possible to perform a series of transformations on this compound-derived intermediates in a sequential and controlled manner. manchester.ac.uk
| Catalyst System | Key Features | Potential Advantages |
| Solid Acid Catalysts | Heterogeneous catalysts with acidic sites. | Ease of separation from the reaction mixture, reusability, potential for use in flow chemistry. |
| Bimetallic Catalysts | Catalysts containing two different metals. | Synergistic effects between the metals can lead to enhanced activity and selectivity. |
| Organoboron Catalysts | Boronic acids and their derivatives. | Can mediate regioselective glycosylations of unprotected or partially protected acceptors. researchgate.net |
Integration with Automated Synthesis and High-Throughput Screening in Carbohydrate Chemistry
The manual synthesis of complex carbohydrates is often a lengthy and complex process. To accelerate the pace of discovery in glycoscience, researchers are increasingly turning to automation and high-throughput screening methods. rsc.orgnih.gov
Automated glycan synthesizers, analogous to peptide and oligonucleotide synthesizers, are being developed to streamline the assembly of complex oligosaccharides. rsc.orgnih.gov These instruments use solid-phase synthesis techniques, where the growing carbohydrate chain is attached to a solid support. This compound and other glycosyl donors can be used as building blocks in this automated process. Automated synthesis can dramatically increase the speed at which oligosaccharides are produced and improve reproducibility. glycoforum.gr.jpnih.gov
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for a particular biological activity or chemical property. nih.gov In carbohydrate chemistry, HTS can be used to screen for new glycosylation catalysts or to identify carbohydrate-based inhibitors of enzymes. nih.govnih.gov For example, fluorescence-based HTS methodologies have been developed for the directed evolution of glycosyltransferases, enzymes that synthesize oligosaccharides. researchgate.net By combining automated synthesis to generate libraries of diverse glycans with HTS to screen for desired properties, researchers can significantly accelerate the discovery of new carbohydrate-based drugs and probes. researchgate.netresearchgate.net
Q & A
Q. What are the established synthetic protocols for acetobromolactose, and what critical parameters influence yield?
this compound is synthesized via the Koenigs-Knorr reaction, involving this compound (compound 20, 21) and excess (Z)-butenediol under controlled conditions. Key parameters include reaction temperature (typically 0–5°C), solvent purity (dry acetonitrile or dichloromethane), and catalyst choice (e.g., silver carbonate). Post-synthesis, treatment with chloroformate and pyridine yields p-nitrophenyl carbonate with 87% efficiency. Researchers must monitor moisture levels to avoid side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming glycosidic bond formation and regioselectivity. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. How is this compound utilized in lectin inhibition studies?
this compound derivatives (e.g., mono- to tetravalent lactosides) are screened against labeled lectins to assess binding affinity. Competitive inhibition assays compare IC₅₀ values relative to lactose. Protocols involve immobilizing lectins on microplates and measuring fluorescence or colorimetric signals. Data normalization against lactose controls is essential .
Advanced Research Questions
Q. How can researchers optimize glycosylation efficiency in Koenigs-Knorr reactions involving this compound?
Low yields often stem from competing hydrolysis or β-anomer formation. Strategies include:
- Using anhydrous solvents (e.g., molecular sieves in acetonitrile).
- Modifying protecting groups (e.g., acetyl vs. benzyl) to sterically hinder undesired pathways.
- Employing Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance α-selectivity. Pilot studies should compare kinetic data (TLC monitoring) across conditions .
Q. What methodologies address contradictions in lectin inhibition data between this compound derivatives?
Discrepancies may arise from lectin isoform heterogeneity or assay variability. Researchers should:
Q. How do multivalent this compound conjugates enhance binding avidity, and what experimental designs quantify this effect?
The “cluster glycoside effect” in tetravalent derivatives amplifies lectin binding through cooperative interactions. Researchers use:
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound bioactivity studies?
Nonlinear regression models (e.g., four-parameter logistic curves) fit dose-response data. For small sample sizes, bootstrapping or Bayesian hierarchical models account for variability. Researchers should report 95% confidence intervals and validate assumptions via residual plots .
Data Management and Reproducibility
Q. How should researchers document synthetic protocols to ensure reproducibility?
Detailed Electronic Lab Notebooks (ELNs) must include:
- Exact molar ratios of reactants.
- Solvent batch numbers and purity certificates.
- Reaction monitoring intervals (TLC/RF values). Raw NMR/Fourier-transform infrared (FTIR) spectra should be archived in supplemental materials .
Q. What are best practices for resolving conflicting bioactivity data across independent studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
